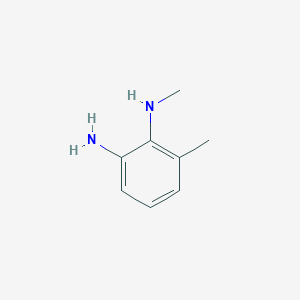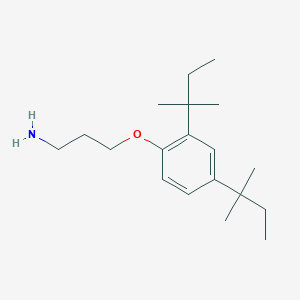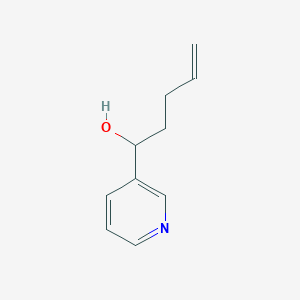![molecular formula C5H4N4S B1611628 [1,2,4]Triazolo[1,5-a]pyrimidine-2-thiol CAS No. 66234-79-5](/img/structure/B1611628.png)
[1,2,4]Triazolo[1,5-a]pyrimidine-2-thiol
描述
[1,2,4]Triazolo[1,5-a]pyrimidine-2-thiol is a heterocyclic compound with the molecular formula C5H4N4S. It is known for its unique structure, which combines a triazole ring with a pyrimidine ring, and the presence of a thiol group.
作用机制
Target of Action
The primary target of [1,2,4]Triazolo[1,5-a]pyrimidine-2-thiol is the Acetolactate synthase (EC 4.1.3.18) . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids .
Mode of Action
This compound interacts with its target by acting as an inhibitor . It binds to the acetolactate synthase, inhibiting its function . This interaction results in the protection of Arabidopsis thaliana seedlings from triazolopyrimidine-induced injury .
Biochemical Pathways
The compound affects the biochemical pathway involved in the biosynthesis of branched-chain amino acids . By inhibiting the acetolactate synthase, it disrupts this pathway, leading to downstream effects such as the protection of plants from herbicidal injury .
Pharmacokinetics
The compound’s activity suggests that it has good bioavailability, as it can effectively interact with its target and exert its inhibitory effect .
Result of Action
The molecular effect of this compound’s action is the inhibition of acetolactate synthase . On a cellular level, this results in the protection of Arabidopsis thaliana seedlings from injury induced by triazolopyrimidines .
生化分析
Biochemical Properties
The [1,2,4]Triazolo[1,5-a]pyrimidine-2-thiol interacts with various enzymes and proteins. It exhibits numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These interactions play a significant role in biochemical reactions .
Cellular Effects
The this compound has profound effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The this compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Subcellular Localization
The information provided here is based on the current understanding and available resources .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with carbon disulfide and a base, followed by cyclization with formamide. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or dimethylformamide (DMF) to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The thiol group in this compound can undergo oxidation to form disulfides or sulfonic acids.
Reduction: Reduction reactions can target the triazole or pyrimidine rings, leading to partially or fully reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiol group, to form thioethers or thioesters.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced triazole or pyrimidine derivatives.
Substitution: Thioethers, thioesters.
Chemistry:
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Material Science: Incorporated into polymers for enhanced thermal stability and conductivity.
Biology and Medicine:
Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.
Anticancer Research: Investigated for its potential to inhibit cancer cell proliferation by targeting specific enzymes and pathways.
Industry:
Corrosion Inhibitors: Used in coatings to prevent metal corrosion.
Dye and Pigment Production: Acts as an intermediate in the synthesis of dyes and pigments.
相似化合物的比较
[1,2,4]Triazolo[1,5-a]pyrimidine: Lacks the thiol group, leading to different reactivity and applications.
[1,2,3]Triazolo[1,5-a]pyrimidine: Different ring structure, affecting its chemical properties and uses.
[1,2,4]Triazolo[3,4-b]pyridazine: Another triazole-pyrimidine hybrid with distinct biological activities.
Uniqueness: The presence of the thiol group in [1,2,4]Triazolo[1,5-a]pyrimidine-2-thiol imparts unique reactivity, particularly in forming covalent bonds with biological molecules. This makes it a valuable compound in medicinal chemistry for designing enzyme inhibitors and other therapeutic agents.
属性
IUPAC Name |
1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4S/c10-5-7-4-6-2-1-3-9(4)8-5/h1-3H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVWDJFVNOVTSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=S)N2)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60497134 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60497134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66234-79-5 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-2(1H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60497134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


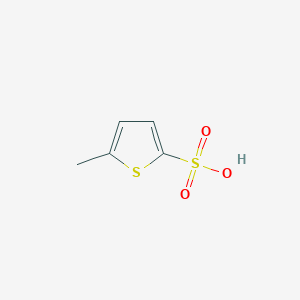
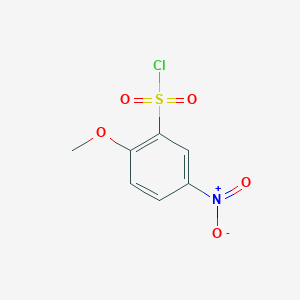
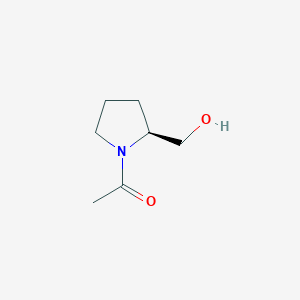

![Spiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolan]-3-one](/img/structure/B1611555.png)
![Spiro[3.3]heptan-1-one](/img/structure/B1611556.png)


